Comparative PDE5 Inhibitory Potency: Desmethylsildenafil (IC50 = 30 nM) vs. Sildenafil (IC50 = 1.6 nM) and Other PDE5 Inhibitors
Desmethylsildenafil demonstrates an IC50 of 30 nM for PDE5A1 . In direct comparison, sildenafil (the parent drug) exhibits significantly greater potency with an IC50 of 1.6 nM for PDE5 [1]. For broader class context, other PDE5 inhibitors include vardenafil (IC50 = 0.1 nM), tadalafil (IC50 = 4.0 nM), and avanafil (IC50 = 5.2 nM) [1].
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (PDE5A1) |
| Comparator Or Baseline | Sildenafil: 1.6 nM (PDE5); Vardenafil: 0.1 nM; Tadalafil: 4.0 nM; Avanafil: 5.2 nM |
| Quantified Difference | Desmethylsildenafil is approximately 18.75-fold less potent than sildenafil based on these values. |
| Conditions | In vitro enzymatic assay; PDE5A1 isoform for desmethylsildenafil; PDE5 (native/recombinant) for comparators. |
Why This Matters
This quantifies the precise potency reduction caused by N-demethylation, establishing desmethylsildenafil as a key probe for SAR studies and validating its specification as a distinct analytical standard rather than a direct functional substitute for sildenafil.
- [1] Table 3. Comparison of PDE5 inhibitors (Avanafil, Sildenafil, Vardenafil, Tadalafil). Ther Clin Risk Manag. 2014;10:701-717. View Source
